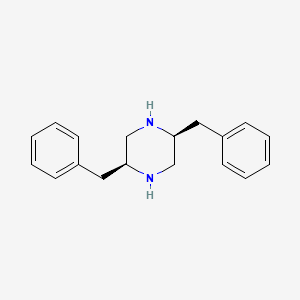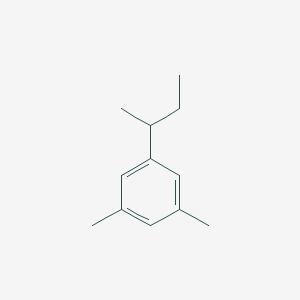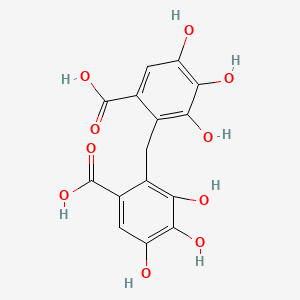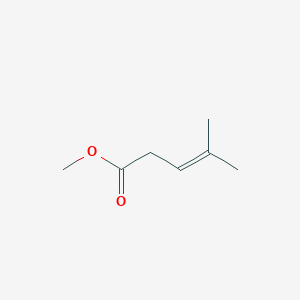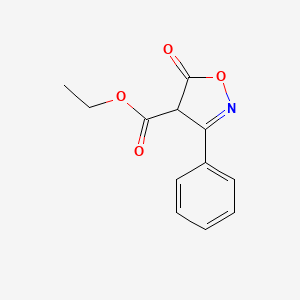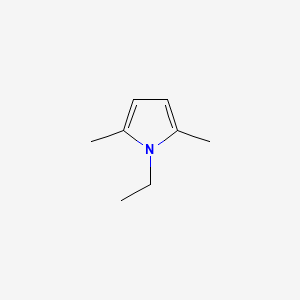![molecular formula C8H12O B14747761 Bicyclo[2.2.2]octane, 2,3-epoxy- CAS No. 278-84-2](/img/structure/B14747761.png)
Bicyclo[2.2.2]octane, 2,3-epoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.2]octane, 2,3-epoxy- is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigidity and strain-free system. The 2,3-epoxy group adds an additional layer of complexity and reactivity to the molecule, making it an interesting subject for various chemical studies and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.2]octane, 2,3-epoxy- typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic structure, and subsequent reactions introduce the epoxy group at the 2,3-positions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of catalysts and controlled reaction conditions are essential for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.2]octane, 2,3-epoxy- undergoes various types of chemical reactions, including:
Oxidation: The epoxy group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.2]octane, 2,3-epoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and systems.
Medicine: Investigated for its potential as a drug scaffold due to its rigidity and unique structure.
Industry: Used in the development of new materials and polymers
Mecanismo De Acción
The mechanism of action of Bicyclo[2.2.2]octane, 2,3-epoxy- involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in medicinal chemistry to design inhibitors and other bioactive compounds .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane: Lacks the epoxy group, making it less reactive.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
Norbornane: Similar rigidity but different chemical properties due to its structure.
Uniqueness
Bicyclo[2.2.2]octane, 2,3-epoxy- is unique due to its combination of a rigid bicyclic structure and a highly reactive epoxy group. This combination makes it a valuable compound for various chemical and biological applications .
Propiedades
Número CAS |
278-84-2 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
3-oxatricyclo[3.2.2.02,4]nonane |
InChI |
InChI=1S/C8H12O/c1-2-6-4-3-5(1)7-8(6)9-7/h5-8H,1-4H2 |
Clave InChI |
XYBMDMJEJFCMFT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1C3C2O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)
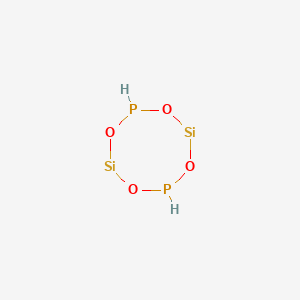
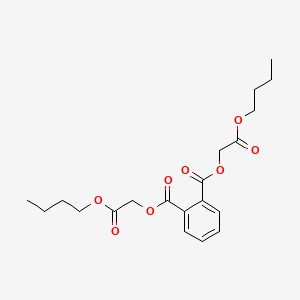



![[30]Annulene](/img/structure/B14747734.png)
